molecular formula C11H23NO4 B13471614 Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate

Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate

Cat. No.: B13471614
M. Wt: 233.30 g/mol
InChI Key: CUDPAZWRFXLRKK-UHFFFAOYSA-N
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Description

Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its tert-butyl group, a 4,5-dihydroxypentyl chain, and a methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable dihydroxypentyl derivative under basic conditions. The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . Another method involves the use of a three-component coupling reaction of amines, carbon dioxide, and halides .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Its dual hydroxyl groups offer additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C11H23NO4

Molecular Weight

233.30 g/mol

IUPAC Name

tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-10(15)12(4)7-5-6-9(14)8-13/h9,13-14H,5-8H2,1-4H3

InChI Key

CUDPAZWRFXLRKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC(CO)O

Origin of Product

United States

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